molecular formula C6H7NO2 B2852644 3-Methylfuran-2-carboxamide CAS No. 84374-70-9

3-Methylfuran-2-carboxamide

Cat. No.: B2852644
CAS No.: 84374-70-9
M. Wt: 125.127
InChI Key: RDQSAEZUEUFCFX-UHFFFAOYSA-N
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Description

3-Methylfuran-2-carboxamide is an organic compound belonging to the furan family, characterized by a furan ring substituted with a methyl group at the third position and a carboxamide group at the second position

Scientific Research Applications

Safety and Hazards

3-Methylfuran-2-carboxamide has a GHS07 hazard pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2-carboxamide typically involves the reaction of 3-methylfuran-2-carboxylic acid with an appropriate amine under amide formation conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Mechanism of Action

The mechanism of action of 3-Methylfuran-2-carboxamide involves its interaction with specific molecular targets, depending on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In drug development, it can act as a ligand binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Furan-2-carboxamide: Lacks the methyl group at the third position, resulting in different reactivity and properties.

    3-Methylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.

    Furan-2,5-dicarboxamide: Contains two carboxamide groups, offering different functionalization possibilities.

Uniqueness: 3-Methylfuran-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the furan ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSAEZUEUFCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred flask containing excess concentrated ammonium hydroxide was added gradually 50 g of 3-methyl-2-furoyl chloride. The resulting mixture was extracted with dichloromethane. The extracts were dried, then evaporated to provide solid 3-methylfuran-2-carboxamide.
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